molecular formula C27H46O B14788911 (10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one

(10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14788911
M. Wt: 386.7 g/mol
InChI Key: PESKGJQREUXSRR-QXFLYTSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5alpha-Cholestanone can be synthesized through the oxidation of dihydrocholesterol using chromic anhydride in an acetic acid solution . This method is commonly employed in laboratory settings to obtain the compound in crystalline form.

Industrial Production Methods

In industrial settings, 5alpha-Cholestanone is produced by isolating it from cholesterol through the action of intestinal microorganisms . This method leverages the natural metabolic pathways to obtain the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5alpha-Cholestanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

5alpha-Cholestanone exerts its effects through various molecular targets and pathways. One of the key enzymes involved is cholestenone 5alpha-reductase, which catalyzes the conversion of 5alpha-cholestan-3-one to cholest-4-en-3-one using NADP+ as a cofactor . This enzyme belongs to the family of oxidoreductases and plays a crucial role in steroid metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5alpha-Cholestanone is unique due to its specific role in the metabolic pathways involving cholesterols and derivatives. Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in biochemical studies.

Properties

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19?,20?,22?,23?,24?,25?,26-,27+/m0/s1

InChI Key

PESKGJQREUXSRR-QXFLYTSKSA-N

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.